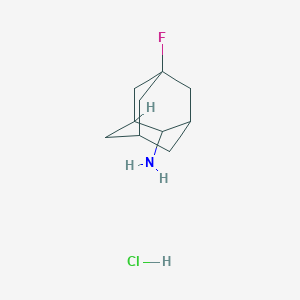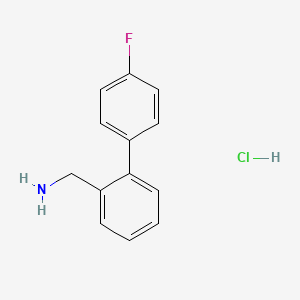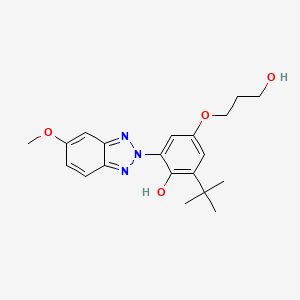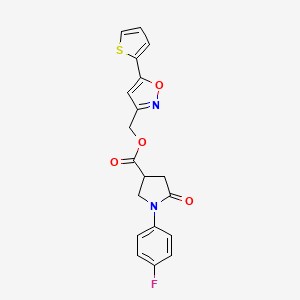
5-Fluoroadamantan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoroadamantan-2-amine hydrochloride is a chemical compound with the CAS Number: 1803581-60-3 . It has a molecular weight of 205.7 and is typically found in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C10H17ClFN . The InChI code is 1S/C10H16FN.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9H,1-5,12H2;1H .Physical And Chemical Properties Analysis
This compound is a powder . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature .Applications De Recherche Scientifique
Chemical Properties and Synthesis
Functionalized Adamantanes for Medicinal Therapeutics : Research on fluoroadamantane acids and amines, including "5-Fluoroadamantan-2-amine hydrochloride", highlights the impact of bridgehead fluorine substitution on the solution- and solid-state properties of functionalized adamantanes. Such compounds are pivotal in medicinal therapeutics due to their physicochemical parameters like acidity and lipophilicity, which are crucial for drug design. This study provides insights into how fluorination affects adamantane derivatives, potentially influencing their biological activity and pharmacokinetic profiles (Jasys et al., 2000).
Drug Delivery Systems
Controlled Drug Release : Another aspect of research focuses on polyurethane-based hydrogels for controlled drug delivery, using compounds like "this compound" as model substances. These studies explore how the chemical structure of polyurethanes can be manipulated to achieve desired drug release rates, highlighting the compound's utility in developing more efficient drug delivery mechanisms (Kamaci, 2020).
Antiviral Applications
Influenza A M2 WT Protein Inhibitors : Research into aminoadamantane drugs, which include derivatives like "this compound", reveals their role in blocking the membrane-embedded influenza A M2 WT ion channel protein. This highlights the potential of such compounds in antiviral therapies, providing a foundation for developing new treatments for influenza A virus infections (Konstantinidi et al., 2018).
Pharmaceutical Applications
Anticancer Agents : The synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents show the importance of functional groups, such as fluorine, in enhancing the potency of these molecules. These findings underscore the potential of "this compound" and similar fluorinated compounds in the development of new anticancer drugs (Zhang et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
It is structurally similar to amantadine, which is known to interact with the nmda receptor and the viral m2 protein .
Mode of Action
Based on its structural similarity to amantadine, it may also act as an antagonist at the nmda receptor, inhibiting the activity of this receptor . Additionally, it may interact with the viral M2 protein, inhibiting viral replication .
Biochemical Pathways
This could lead to downstream effects such as modulation of synaptic plasticity, learning, and memory .
Pharmacokinetics
Amantadine is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
As a potential nmda receptor antagonist, it could lead to a decrease in excitatory neurotransmission, potentially affecting neuronal function and communication .
Analyse Biochimique
Biochemical Properties
It is known that adamantane derivatives have high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives
Cellular Effects
Adamantane derivatives have been found to have a wide range of biological activities, including antiviral, anticancer, and antimicrobial effects
Molecular Mechanism
Adamantane derivatives are known to interact with various biomolecules due to their high reactivity
Metabolic Pathways
Adamantane derivatives are known to be involved in various biochemical reactions due to their high reactivity .
Propriétés
IUPAC Name |
5-fluoroadamantan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9H,1-5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTZWINKWCUVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl]piperazinyl}phenol](/img/structure/B2918577.png)
![2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid](/img/structure/B2918579.png)

![(2-Chloro-6-fluorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2918582.png)





![3-(3,4-Difluorophenyl)-5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2918596.png)

![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/no-structure.png)
![N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine](/img/structure/B2918599.png)